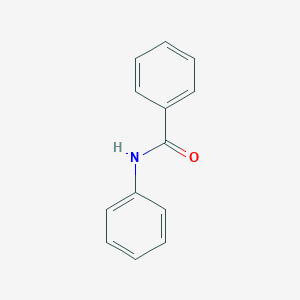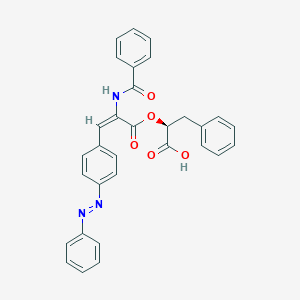
Bapacpl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bapacpl is a complex organic compound with a unique structure that combines benzoylamino, phenylazo, and cinnamoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bapacpl typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bapacpl can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Bapacpl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties .
Mécanisme D'action
The mechanism of action of Bapacpl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bapacpl: shares similarities with other cinnamoyl and azo compounds, such as cinnamoyl threonine derivatives and phenylazo compounds
Uniqueness
- The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for diverse reactivity and potential applications that may not be achievable with simpler compounds .
Propriétés
Numéro CAS |
133658-51-2 |
|---|---|
Formule moléculaire |
C31H25N3O5 |
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
(2S)-2-[(E)-2-benzamido-3-(4-phenyldiazenylphenyl)prop-2-enoyl]oxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H25N3O5/c35-29(24-12-6-2-7-13-24)32-27(31(38)39-28(30(36)37)21-22-10-4-1-5-11-22)20-23-16-18-26(19-17-23)34-33-25-14-8-3-9-15-25/h1-20,28H,21H2,(H,32,35)(H,36,37)/b27-20+,34-33?/t28-/m0/s1 |
Clé InChI |
SUUBCCOJQFWJFI-UEZAZLIPSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C(=CC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)OC(=O)/C(=C\C2=CC=C(C=C2)N=NC3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C(=CC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Synonymes |
BAPACPL O-(alpha-(benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


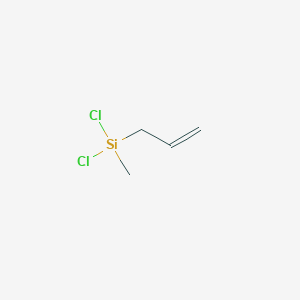
![(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid](/img/structure/B160441.png)

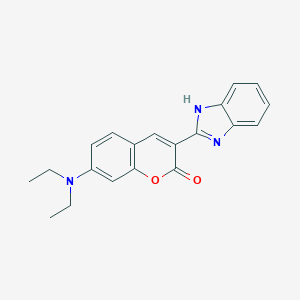
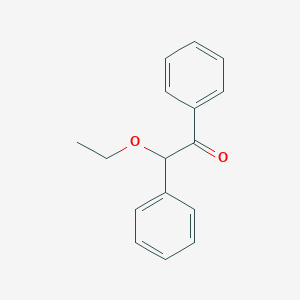
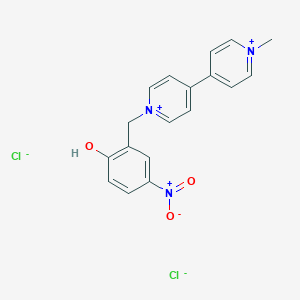
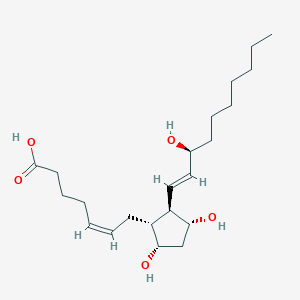
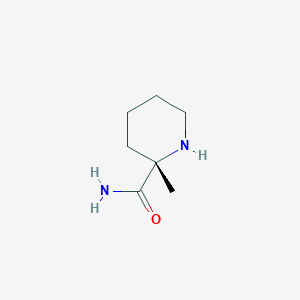
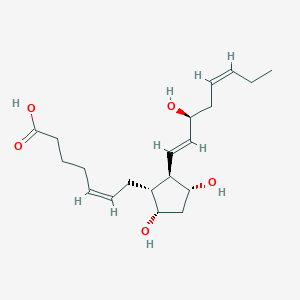
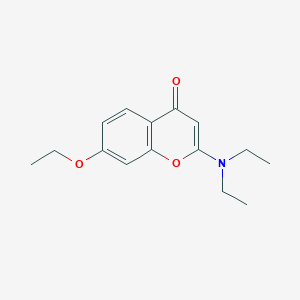
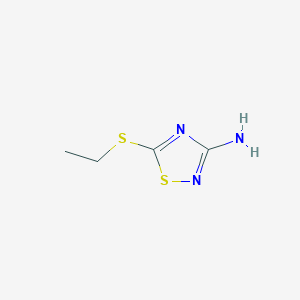
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)

